molecular formula C34H56N10O9 B13390656 (Phe1,ser2)-thrombin receptor activator peptide 6

(Phe1,ser2)-thrombin receptor activator peptide 6

Cat. No.: B13390656
M. Wt: 748.9 g/mol
InChI Key: NOLJYRUJKYFVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Phe1,ser2)-thrombin receptor activator peptide 6 is a synthetic peptide that mimics the action of thrombin, a key enzyme in the coagulation cascade. This peptide specifically activates the protease-activated receptor 1 (PAR1), which plays a crucial role in various physiological and pathological processes, including hemostasis, thrombosis, and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Phe1,ser2)-thrombin receptor activator peptide 6 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible production of large quantities of the peptide.

Chemical Reactions Analysis

Types of Reactions

(Phe1,ser2)-thrombin receptor activator peptide 6 can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at methionine residues, leading to the formation of sulfoxides.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents such as HBTU or HATU.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfone derivatives.

    Reduction: Formation of free thiols from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

(Phe1,ser2)-thrombin receptor activator peptide 6 has a wide range of applications in scientific research:

Mechanism of Action

(Phe1,ser2)-thrombin receptor activator peptide 6 exerts its effects by binding to and activating PAR1. This activation triggers a cascade of intracellular signaling events, leading to various cellular responses. The peptide mimics the action of thrombin, which cleaves and activates PAR1, resulting in the activation of downstream signaling pathways involved in hemostasis, thrombosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Thrombin receptor activator peptide 1: Another synthetic peptide that activates PAR1.

    Thrombin receptor activator peptide 4: Similar in function but with a different amino acid sequence.

    Thrombin receptor activator peptide 5: Another variant with distinct properties.

Uniqueness

(Phe1,ser2)-thrombin receptor activator peptide 6 is unique due to its specific amino acid sequence, which confers distinct binding and activation properties to PAR1. This specificity makes it a valuable tool for studying PAR1-mediated signaling and its potential therapeutic applications .

Properties

IUPAC Name

4-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)43-25(33(52)53)16-27(36)46)41-31(50)24(14-19(3)4)42-32(51)26(17-45)44-28(47)21(35)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,50)(H,42,51)(H,43,48)(H,44,47)(H,52,53)(H4,37,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLJYRUJKYFVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56N10O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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